(1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate

Description

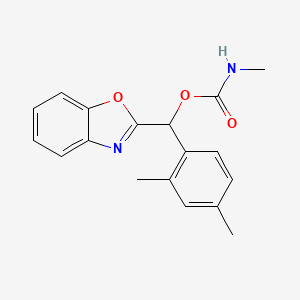

The compound "(1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate" features a benzoxazole core fused with a 2,4-dimethylphenyl group and an N-methylcarbamate moiety. Benzoxazole derivatives are heterocyclic systems known for their stability, electron-withdrawing properties, and applications in medicinal chemistry and catalysis .

Properties

CAS No. |

104029-71-2 |

|---|---|

Molecular Formula |

C18H18N2O3 |

Molecular Weight |

310.3 g/mol |

IUPAC Name |

[1,3-benzoxazol-2-yl-(2,4-dimethylphenyl)methyl] N-methylcarbamate |

InChI |

InChI=1S/C18H18N2O3/c1-11-8-9-13(12(2)10-11)16(23-18(21)19-3)17-20-14-6-4-5-7-15(14)22-17/h4-10,16H,1-3H3,(H,19,21) |

InChI Key |

XKGWBKWJMYBHIG-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C2=NC3=CC=CC=C3O2)OC(=O)NC)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate typically involves the condensation of 2-aminophenol with aldehydes or ketones under specific reaction conditions. One common method involves the use of a pent-ethylene diammonium pentachloro bismuth catalyst at room temperature under solvent-free conditions . This method is efficient and yields high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Halogens, alkylating agents, and other substituting reagents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, (1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biology, this compound has been studied for its potential antimicrobial and antifungal properties. It has shown activity against various bacterial and fungal strains, making it a candidate for developing new antimicrobial agents .

Medicine

In medicine, this compound has been explored for its potential anticancer properties. It has shown promise in inhibiting the growth of certain cancer cell lines, making it a potential candidate for cancer therapy .

Industry

In industry, this compound is used in the production of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for various industrial applications, including the development of high-performance materials.

Mechanism of Action

The mechanism of action of (1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it may inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following sections compare the target compound with analogs based on heterocyclic cores, substituents, and functional groups.

Heterocyclic Core Variations

- Benzoxazole vs.

- Oxadiazole vs. Benzoxazole : The 1,3,4-oxadiazole core (e.g., compound 5f) is more electron-deficient, favoring applications in materials science, whereas benzoxazole derivatives are often explored for pharmacological activity .

Substituent Effects

- Methoxy vs. Methyl Groups : Methoxy groups (e.g., in ) increase polarity but reduce metabolic stability due to demethylation risks .

Functional Group Comparison

- Carbamates vs. Amides : The N-methylcarbamate group in the target compound offers greater resistance to hydrolysis than the acetamide in BZ-IV, making it suitable for prolonged biological activity .

Physicochemical and Spectroscopic Properties

Key data inferred from analogs:

Biological Activity

(1,3-Benzoxazol-2-yl)(2,4-dimethylphenyl)methyl N-methylcarbamate is a compound that belongs to the class of carbamates, which are known for their diverse biological activities. This article provides an overview of the biological activity of this compound, including its pharmacological properties, potential applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O3S. Its structure consists of a benzoxazole ring, a dimethylphenyl group, and a carbamate moiety. The presence of these functional groups contributes to its biological activity.

1. Antimicrobial Activity

Research has indicated that carbamate derivatives exhibit antimicrobial properties. For instance, studies have shown that certain benzoxazole derivatives can inhibit the growth of various bacteria and fungi. The mechanism often involves the disruption of microbial cell membranes or interference with metabolic pathways.

2. Antioxidant Properties

The antioxidant potential of benzoxazole derivatives has been documented in several studies. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is crucial for preventing cellular damage and diseases such as cancer.

3. Neuroprotective Effects

Some studies suggest that compounds with similar structures to this compound may exert neuroprotective effects. They can modulate neurotransmitter systems and reduce neuroinflammation, which is beneficial in neurodegenerative diseases.

Study 1: Antimicrobial Efficacy

A study conducted by Ullrich et al. (2004) demonstrated that benzodioxole derivatives possess significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. The study utilized various concentrations of the compound to assess its minimum inhibitory concentration (MIC) values.

| Compound | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| Benzodioxole Derivative | 32 | E. coli |

| Benzodioxole Derivative | 16 | S. aureus |

Study 2: Antioxidant Activity

Joshi et al. (2005) evaluated the antioxidant properties of similar compounds using DPPH radical scavenging assays. The results indicated a strong correlation between the structure of benzoxazole derivatives and their ability to scavenge free radicals.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Benzoxazole Derivative A | 85 |

| Benzoxazole Derivative B | 78 |

The biological activity of this compound can be attributed to multiple mechanisms:

- Inhibition of Enzymatic Activity: The compound may inhibit enzymes involved in metabolic pathways critical for microbial survival.

- Membrane Disruption: It can interact with lipid membranes leading to increased permeability and cell lysis.

- Free Radical Scavenging: The presence of hydroxyl groups in its structure enhances its ability to neutralize free radicals.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.